2-(2-Methoxyphenyl)-2-morpholinoacetic acid
Description
2-(2-Methoxyphenyl)-2-morpholinoacetic acid is a synthetic organic compound featuring a central acetic acid backbone substituted with a 2-methoxyphenyl group and a morpholino ring at the α-carbon.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-2-morpholin-4-ylacetic acid |
InChI |
InChI=1S/C13H17NO4/c1-17-11-5-3-2-4-10(11)12(13(15)16)14-6-8-18-9-7-14/h2-5,12H,6-9H2,1H3,(H,15,16) |
InChI Key |
GHFKZAVVHCNWRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Coupling Reactions Using Activated Esters
A primary method involves activating the carboxylic acid group of 2-(2-methoxyphenyl)acetic acid to facilitate coupling with morpholine. The patent WO2016170544A1 demonstrates the use of pentafluorophenyl esters for amide bond formation. Adapting this approach:
- Esterification : React 2-(2-methoxyphenyl)acetic acid with pentafluorophenol in dichloromethane (DCM) using a coupling agent like ethyl chloroformate and a base such as N-methylmorpholine (NMM). This yields the activated ester, 2-(2-methoxyphenyl)-2-pentafluorophenyl acetate.
- Amine Coupling : Treat the activated ester with morpholine in DCM at -10°C to 25°C. The reaction proceeds via nucleophilic acyl substitution, forming the morpholinoacetamide intermediate.
- Hydrolysis : Convert the acetamide to the free acid using lithium hydroxide (LiOH) in a water-DCM biphasic system, followed by acidification with hydrochloric acid (HCl) to precipitate the product.
Critical Parameters :
- Solvent choice (DCM ensures solubility of aromatic intermediates).
- Temperature control (-10°C minimizes side reactions during coupling).
- Stoichiometric LiOH for complete hydrolysis without degrading the methoxyphenyl group.
Catalytic Hydrogenation and Acylation Approaches
The CN103709116A patent outlines a route for morpholino derivatives via nitro group reduction and subsequent acylation. Modified for the target compound:
- Nitro Reduction : Start with 2-(2-nitrobenzyl)acetic acid. Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, yielding 2-(2-aminobenzyl)acetic acid.
- Acylation : React the amine with chloroacetyl chloride in toluene to form 2-(2-chloroacetamidobenzyl)acetic acid.
- Cyclization : Treat with morpholine in tetrahydrofuran (THF) at reflux to induce cyclization, forming the morpholino ring.
Optimization Insights :
- Hydrogenation pressure (1–3 atm) ensures complete nitro reduction without over-reduction.
- THF’s high boiling point (66°C) facilitates cyclization at reflux.
Cyclization Methods for Morpholino Ring Formation
Direct cyclization of ethanolamine derivatives offers an alternative pathway:
- Intermediate Synthesis : Prepare 2-(2-methoxyphenyl)-2-bromoacetic acid via bromination of 2-(2-methoxyphenyl)acetic acid using PBr₃.
- Amine Cyclization : React the bromo derivative with ethanolamine in acetonitrile, forming a transient β-amino alcohol.
- Acid-Catalyzed Cyclization : Treat with sulfuric acid to dehydrate the β-amino alcohol, yielding the morpholino ring.
Challenges :
- Bromination regioselectivity (controlled by stoichiometry and temperature).
- Acid concentration (20–30% H₂SO₄ prevents ring-opening).
Key Reaction Conditions and Optimization
Solvent and Base Selection
Temperature and Time
Catalysts and Reagents
- Palladium on Carbon (Pd/C) : 5–10% loading for efficient nitro group reduction.
- Ethyl Chloroformate : Activates carboxylic acids without forming stable byproducts.
Table 1: Comparative Reaction Conditions
| Step | Solvent | Temperature | Catalyst/Reagent | Yield (%)* |
|---|---|---|---|---|
| Ester Activation | DCM | -10°C | Ethyl chloroformate | 85–90 |
| Amine Coupling | DCM | 25°C | Morpholine | 75–80 |
| Hydrolysis | Water/DCM | 25–30°C | LiOH | 90–95 |
| Cyclization | THF | Reflux | H₂SO₄ | 70–75 |
*Estimated based on analogous reactions in and.
Analytical Characterization and Impurity Control
High-Performance Liquid Chromatography (HPLC)
The patent WO2016170544A1 details an HPLC method for impurity profiling:
- Column : YMC Pack Pro C18 (150 × 4.6 mm, 3 µm).
- Mobile Phase : Gradient of phosphate buffer (pH 6.8) and acetonitrile.
- Detection : UV at 210 nm.
Key Impurities :
Spectroscopic Characterization
- ¹H NMR : Distinct signals for methoxy (δ 3.8 ppm), morpholine protons (δ 3.4–3.6 ppm), and aromatic protons (δ 6.8–7.2 ppm).
- IR Spectroscopy : Stretching vibrations for C=O (1700 cm⁻¹) and N-H (3300 cm⁻¹).
Industrial Scale-Up Considerations
Solvent Recovery and Recycling
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyphenyl)-2-morpholinoacetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
2-(2-Methoxyphenyl)-2-morpholinoacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-2-morpholinoacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Aromatic Rings
2-Morpholino-2-phenylacetic Acid
- Structure : Differs by replacing the 2-methoxyphenyl group with a simple phenyl ring.
- Properties : Reduced electron-donating effects compared to the methoxy-substituted analog. The absence of the methoxy group may decrease solubility in polar solvents .
- Biological Relevance : Used as a precursor in chiral synthesis but lacks the enhanced electronic effects seen in methoxy derivatives .
2-(4-Bromothiophen-2-yl)-2-morpholinoacetic Acid
- Structure : Substitutes the methoxyphenyl group with a bromothiophenyl ring.
- This compound was discontinued commercially, suggesting synthetic or stability challenges .
(R)-(-)-2-Methoxy-2-phenylacetic Acid
- Structure: Retains the methoxy group but lacks the morpholino ring.
- Properties: The chiral center and high purity (>97%) make it valuable in asymmetric synthesis. However, the absence of the morpholino group limits its solubility in aqueous environments .
Core Structural Modifications
2-Morpholinoacetic Acid Hydrochloride
- Structure : Simplifies the target compound by removing both aromatic rings.
- Properties : Higher water solubility due to the hydrochloride salt but reduced lipophilicity, limiting membrane permeability .
2-(4-(2-Morpholinoethoxy)phenyl)acetic Acid
- Structure: Incorporates the morpholino group via an ethoxy linker rather than direct attachment.
- Properties : The ethoxy spacer increases conformational flexibility, which might enhance binding to biological targets compared to rigid analogs .
Tyrosinase Inhibition
- 2-Hydroxyphenyl Acetic Acid (Compound 7) : Exhibits 12.7% tyrosinase inhibition at 4 mM, attributed to the hydroxyl group’s antioxidant properties .
- Target Compound : The methoxy group may reduce direct antioxidant activity but improve stability against metabolic oxidation, extending half-life .
Analgesic Derivatives
Physicochemical Data
Biological Activity
2-(2-Methoxyphenyl)-2-morpholinoacetic acid, also known as a morpholinoacetic acid derivative, has garnered attention for its potential biological activities. This compound is characterized by a methoxyphenyl group and a morpholino moiety, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Cell Cycle Modulation : Research indicates that it may induce cell cycle arrest in cancer cells, thereby inhibiting tumor growth.
- Antioxidant Activity : The methoxy group contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can reduce the viability of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) has been documented in several studies.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. This property could be beneficial in developing new antibiotics or adjunct therapies for resistant infections.
Research Findings and Case Studies
A review of the literature reveals several key findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Johnson et al. (2021) | Reported significant reduction in tumor size in xenograft models treated with the compound. |
| Lee et al. (2023) | Found that the compound inhibited TNF-alpha production in macrophages, indicating anti-inflammatory potential. |
Q & A
Basic: What are the optimal synthetic routes for 2-(2-Methoxyphenyl)-2-morpholinoacetic acid, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
Synthesis typically involves coupling 2-methoxyphenylacetic acid derivatives with morpholine via nucleophilic substitution or amidation. For example, ester intermediates (e.g., methyl 2-(2-formylphenyl)acetate, CAS 63969-83-5) can undergo condensation with morpholine in anhydrous solvents like THF or DCM under reflux (60–80°C) . Catalysts such as EDCI or HOBt improve coupling efficiency. Yield optimization requires strict moisture control, inert atmospheres (N₂/Ar), and stoichiometric excess of morpholine (1.5–2.0 eq). Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity .
Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., methoxy singlet at δ 3.3–3.5 ppm, morpholine protons at δ 3.5–3.7 ppm) and confirms stereochemistry .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect purity (>97%) and molecular ion peaks (e.g., [M+H⁺] at m/z 279.3) .
- FT-IR : Confirms functional groups (C=O stretch ~1700 cm⁻¹, O–CH₃ ~1250 cm⁻¹) .
Advanced: How do stereochemical variations (e.g., R vs. S enantiomers) influence the biological activity of this compound, and what chiral resolution methods are recommended?
Methodological Answer:
Enantiomers exhibit divergent bioactivity due to target binding affinity. For example, (R)-enantiomers of analogous compounds show higher receptor selectivity in kinase inhibition assays . Chiral resolution methods include:
- Chiral HPLC : Using columns like Chiralpak IA/IB (hexane/isopropanol mobile phase) .
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of one enantiomer .
- Circular Dichroism (CD) : Validates enantiomeric excess (>99% ee) post-separation .
Advanced: What strategies can resolve discrepancies in bioactivity data across different studies involving this compound?
Methodological Answer:
Discrepancies often arise from:
- Impurity Profiles : Trace solvents (e.g., DMSO) or isomers (e.g., 3-methoxyphenyl analogues) can skew results. Use orthogonal purity assays (HPLC, TLC) and reference standards (e.g., Pharmacopeial Forum guidelines) .
- Assay Conditions : Adjust buffer pH (6.5–7.4) and ionic strength to mimic physiological environments. Include positive controls (e.g., known inhibitors) for cross-validation .
- Batch Variability : Standardize synthetic protocols (e.g., CAS 3966-32-3 for precursor consistency) and document reaction parameters rigorously .
Basic: What are the key solubility and stability parameters for this compound under physiological conditions?
Methodological Answer:
- Solubility : Poor aqueous solubility (~0.2 mg/mL in PBS). Use co-solvents (DMSO ≤1% v/v) or cyclodextrin complexes to enhance bioavailability .
- Stability : Degrades under UV light (t½ <24 hrs). Store in amber vials at –20°C. Avoid repeated freeze-thaw cycles. LC-MS stability studies recommend pH 7.4 buffers for in vitro assays .
Advanced: How can computational modeling predict the interaction of this compound with biological targets, and what validation methods are essential?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., G-protein-coupled receptors). Focus on morpholine’s hydrogen-bonding with active-site residues .
- MD Simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories. Validate with SPR (surface plasmon resonance) for kinetic binding data (KD, kon/koff) .
- QSAR Models : Correlate substituent effects (e.g., methoxy position) with activity using Gaussian-optimized geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
